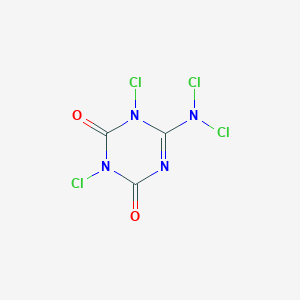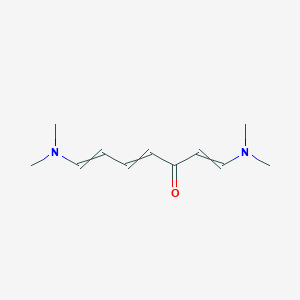![molecular formula C4H11N3O2S B14476296 N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide CAS No. 69276-91-1](/img/structure/B14476296.png)
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide is a hydrazone derivative known for its unique chemical structure and properties. This compound is part of the Schiff base family, which is characterized by the presence of an azomethine group (-NHN=CH-).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve the hydrazine derivative in ethanol.
Step 2: Add the aldehyde or ketone to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamides, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide involves its interaction with molecular targets such as enzymes and metal ions. The azomethine group plays a crucial role in binding to metal ions, forming stable complexes that can inhibit enzyme activity or catalyze specific reactions. The compound’s ability to form hydrogen bonds and coordinate with metal centers is key to its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyphenyl)methylidene]isonicotinohydrazide
Uniqueness
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and binding properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in catalysis, medicinal chemistry, and materials science .
Eigenschaften
CAS-Nummer |
69276-91-1 |
|---|---|
Molekularformel |
C4H11N3O2S |
Molekulargewicht |
165.22 g/mol |
IUPAC-Name |
N-(dimethylamino)-N'-methylsulfonylmethanimidamide |
InChI |
InChI=1S/C4H11N3O2S/c1-7(2)5-4-6-10(3,8)9/h4H,1-3H3,(H,5,6) |
InChI-Schlüssel |
SJTQTWZNOKEMKQ-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)N/C=N/S(=O)(=O)C |
Kanonische SMILES |
CN(C)NC=NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)



![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)




